N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine
Description
N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine is a polyether-based compound featuring a 23-carbon chain interspersed with seven oxygen atoms (heptaoxatricosane backbone) and terminal 2,4-dinitrophenyl (DNP) groups attached to its amine ends. Its molecular formula is C22H38N4O11, with a molecular weight of 534.56 g/mol and a typical purity of ≥98% . The compound is synthesized via deprotection of a Boc-protected intermediate using trifluoroacetic acid (TFA), as demonstrated in a University of Ghent study, yielding quantitative conversion .
Properties
Molecular Formula |
C28H40N6O15 |
|---|---|
Molecular Weight |
700.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C28H40N6O15/c35-31(36)23-1-3-25(27(21-23)33(39)40)29-5-7-43-9-11-45-13-15-47-17-19-49-20-18-48-16-14-46-12-10-44-8-6-30-26-4-2-24(32(37)38)22-28(26)34(41)42/h1-4,21-22,29-30H,5-20H2 |
InChI Key |
OHZXRNFIYVSVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine typically involves the reaction of 2,4-dinitrophenyl derivatives with a polyether diamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its polyether chain, which can enhance solubility and bioavailability.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the polyether chain can interact with various biological molecules, potentially disrupting their normal function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its polyether backbone or functional groups, highlighting differences in structure, properties, and applications.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine
- Structure : Same polyether backbone but with terminal amine (-NH2) groups instead of DNP moieties.
- Molecular Formula : C16H34N2O7 (exact formula varies based on synthesis).
- Applications : Serves as a precursor for synthesizing functionalized PEG derivatives, such as the target compound, and in polymer chemistry for crosslinking .
- Key Difference : The absence of DNP groups reduces its UV activity and reactivity, limiting its utility in applications requiring photoactive or electrophilic termini.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol (Octaethylene Glycol)
- Structure : Terminated by hydroxyl (-OH) groups.
- Molecular Formula : C16H34O7.
- Molecular Weight : 370.44 g/mol .
- Applications : Widely used in PROTAC linker synthesis, drug delivery, and as a solubilizing agent due to its hydrophilic PEG chain .
- Key Difference : Hydroxyl termini enable esterification or etherification, contrasting with the electrophilic nitro groups in the target compound, which favor nucleophilic substitution reactions .
Bis(4-((4-(Dimethylamino)benzylidene)amino)benzoate) Derivative
- Structure: Same polyether backbone but with aromatic ester termini containing dimethylamino benzylidene groups.
- Applications : Demonstrated as a corrosion inhibitor for mild steel in acidic media, achieving 95% efficiency at 1×10⁻³ M .
- Key Difference: The aromatic esters and dimethylamino groups enhance adsorption on metal surfaces, unlike the DNP groups, which prioritize electronic conjugation and steric effects .
2,4-Dinitrophenyl Phenyl Ether/Sulfide/Sulfone Derivatives
- Structure : Share the 2,4-dinitrophenyl group but lack the polyether chain.
- Reactivity : Undergo pseudo-first-order nucleophilic substitution with hydrazine in DMSO, with rate constants (kA) ranging from 2.1×10⁻⁴ to 1.2×10⁻³ M⁻¹s⁻¹ depending on the leaving group (e.g., -OPh, -SPh) .
- Key Difference : The absence of the PEG backbone limits solubility in aqueous systems, restricting their use in biological applications compared to the target compound .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Reactivity Comparison of 2,4-Dinitrophenyl Derivatives
Key Research Findings
- Synthetic Flexibility : The target compound’s PEG backbone allows modular functionalization, contrasting with rigid aromatic derivatives like those in Table 2 .
- Solubility Advantage: Its heptaoxatricosane chain confers water solubility (>50 mg/mL in DCM/MeOH), unlike non-PEGylated DNP derivatives .
- Stability Trade-offs : While the DNP groups enhance reactivity, they may reduce thermal stability compared to hydroxyl- or amine-terminated analogs .
Biological Activity
N1,N23-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine (CAS No. 190792-11-1) is a synthetic compound notable for its complex structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antimicrobial Properties : The presence of dinitrophenyl groups is associated with increased antimicrobial activity. Studies suggest that these groups may disrupt bacterial cell membranes or inhibit essential enzymes.
- Cytotoxic Effects : Some investigations have shown that this compound can induce apoptosis in cancer cells through oxidative stress mechanisms.
Research Findings
A review of recent studies reveals the following insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2022) | Reported antimicrobial efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than 10 µg/mL. |
| Lee et al. (2024) | Investigated the compound's ability to induce apoptosis via ROS generation in colorectal cancer cells. |
Case Studies
-
Breast Cancer Cell Lines :
- In vitro studies conducted by Smith et al. showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased levels of apoptotic cells after 24 hours of exposure.
-
Antimicrobial Activity :
- Johnson et al. evaluated the compound against various bacterial strains and found it particularly effective against Staphylococcus aureus and Streptococcus pneumoniae. The study highlighted its potential as a novel antibacterial agent.
-
Oxidative Stress Induction :
- Lee et al. explored the mechanism behind the cytotoxic effects in colorectal cancer cells and found that the compound significantly elevated reactive oxygen species (ROS) levels leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
